N~1~-(2-Nitrophenyl)benzene-1,4-diamine

Lipophilicity QSAR Partition coefficient

N1-(2-Nitrophenyl)benzene-1,4-diamine (CAS 31067-22-8) is a nitrated diarylamine bearing a primary amino group at the 4′-position and a nitro group at the 2-position of the N‑phenyl ring. It belongs to the nitrodiphenylamine class, which sees broad use as dye intermediates, rubber antioxidants, and organic synthons.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 31067-22-8
Cat. No. B8701909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-(2-Nitrophenyl)benzene-1,4-diamine
CAS31067-22-8
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=CC=C(C=C2)N)[N+](=O)[O-]
InChIInChI=1S/C12H11N3O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H,13H2
InChIKeyPABVMKMWZAGWIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(2-Nitrophenyl)benzene-1,4-diamine (CAS 31067-22-8): A Positional-Isomer Nitrodiphenylamine for Differentiated Dye & Coupling Chemistries


N1-(2-Nitrophenyl)benzene-1,4-diamine (CAS 31067-22-8) is a nitrated diarylamine bearing a primary amino group at the 4′-position and a nitro group at the 2-position of the N‑phenyl ring. It belongs to the nitrodiphenylamine class, which sees broad use as dye intermediates, rubber antioxidants, and organic synthons . Unlike its more common isomer 2‑nitro‑4‑aminodiphenylamine (HC Red 1, CAS 2784‑89‑6), the target compound exhibits distinct physicochemical and chromophoric properties that influence its utility in azo dye synthesis and cross‑coupling chemistry [1].

Positional isomer for black/navy-blue disazo acid dyes on polyamide and wool
Reported aniline substrate for Cu-catalysed C–N cross-coupling; gram-scale protocol demonstrated
Higher lipophilicity profile supports hydrophobic-fibre dyeing and solvent-extraction workflows

Why N1-(2-Nitrophenyl)benzene-1,4-diamine Cannot Be Replaced by Common Isomeric or Class Analogs


Nitrodiphenylamines are positional isomers; moving the nitro group from the phenylenediamine ring (as in HC Red 1) to the N‑phenyl ring (as in the target compound) alters the chromophoric system and lipophilicity profoundly. These differences translate into distinct dye shades (black/navy‑blue vs. bordeaux/violet‑blue) and divergent performance in cross‑coupling reactions [1][2]. Consequently, generic substitution risks batch‑to‑batch colour variation, inadequate exhaustion on polyamide substrates, and lower catalytic coupling yields, making a procurement decision based on exact isomer identity critical .

Property
N1-(2-Nitrophenyl)benzene-1,4-diamine (target)
2-Nitro-4-aminodiphenylamine (HC Red 1, isomer)
Dye shade
Black to navy-blue
Bordeaux to violet-blue
Polyamide exhaustion
Very high exhaustion reported
Moderate exhaustion; inferior light fastness
Lipophilicity profile
Markedly higher (computed)
Lower; reduced hydrophobic substantivity
Cross-coupling utility
Reported competent aniline substrate
No direct comparison; regioisomer may differ

Quantitative Differentiation Guide: N1-(2-Nitrophenyl)benzene-1,4-diamine vs. Closest Analogs


LogP Difference (Lipophilicity): Target Compound vs. 2‑Nitro‑4‑aminodiphenylamine (HC Red 1)

The target compound's calculated LogP (4.098) is significantly higher than that of the isomer 2‑nitro‑4‑aminodiphenylamine (LogP 2.42) . The greater lipophilicity can enhance substantivity towards hydrophobic synthetic fibres such as polyester and polyamide, potentially improving dye exhaustion and wash fastness.

Lipophilicity (LogP)
Reported
ΔLogP ≈ 1.68 ~48‑fold higher
May enhance substantivity towards hydrophobic synthetic fibres.
Computed values; experimental validation recommended for specific dyeing conditions.
Lipophilicity QSAR Partition coefficient Dye uptake

Disazo Dye Colour and Tinctorial Properties: Target Compound vs. 2‑Nitro‑4‑aminodiphenylamine

Disazo acid dyes derived from the target compound produce black to navy‑blue shades with excellent exhaustion on polyamide and wool under electrolyte‑free, weakly acidic conditions [1]. In contrast, analogous dyes from the isomer 2‑nitro‑4‑aminodiphenylamine yield bordeaux to violet‑blue shades and are characterized as having moderate to poor light fastness [2]. The difference arises from the altered electronic conjugation when the nitro group is on the N‑phenyl ring.

Disazo Dye Shade
Class-level
Black / navy-blue vs Bordeaux / violet‑blue
Exhaustion: very high vs moderate; light fastness: reported inferior for isomer
Supports selection for deep-shade acid dyes on polyamide/wool.
Class-level inference from disazo dye derivatives; validate for specific formulations.
Azo dyes Colour chemistry Polyamide dyeing Tinctorial power

Performance in Cu‑Catalysed C‑N Cross‑Coupling: Target Compound as a Validated Substrate

N1-(2-Nitrophenyl)benzene-1,4-diamine has been successfully employed as an aniline substrate in Cu(0)@Al2O3/SiO2 nanoparticle‑catalysed C‑N cross‑coupling with aryl chlorides, affording high yields and functional‑group tolerance without added ligand or co‑catalyst . The reaction scope specifically includes challenging anilines, and the catalyst could be reused for at least five consecutive runs without significant loss of activity. While direct comparative yields for the isomer are not reported in the same study, the demonstration of gram‑scale synthesis of a quinolone derivative (2k) highlights the practical utility of this specific regioisomer.

C–N Cross‑Coupling
Data to verify
Reported as competent aniline substrate; gram-scale demonstration
May support use as a building block in medicinal chemistry or materials science.
No direct isomer comparison; method-specific context. Validate for your catalytic system.
Cross‑coupling Copper catalysis C‑N bond formation Aryl amines

Recommended Application Scenarios for N1-(2-Nitrophenyl)benzene-1,4-diamine (CAS 31067-22-8)


Synthesis of Deep‑Shade Disazo Acid Dyes for Polyamide & Wool Textiles

Utilise the compound as a diazo component for producing black to navy‑blue acid dyes with high exhaustion and good tinctorial power on polyamide and wool [1]. This application exploits the distinct chromophoric shift conferred by the 2′‑nitro substitution pattern.

Copper‑Catalysed C‑N Cross‑Coupling Building Block

Employ the compound as an aniline partner in Cu(0)@Al2O3/SiO2‑catalysed arylations to construct complex arylamine scaffolds . The validated gram‑scale protocol supports its use in early‑stage medicinal chemistry or agrochemical intermediate synthesis.

Lipophilicity‑Driven Formulation of Hydrophobic‑Matrix Colorants

Leverage the compound's high LogP (4.098) relative to common nitrodiphenylamine isomers for formulating disperse dyes or pigment precursors where enhanced affinity for hydrophobic polymers is desired .

Structure‑Activity Relationship (SAR) Studies in Nitrodiphenylamine Series

Use the precise isomer as a probe to investigate the effect of nitro‑group position on electronic spectra, electrochemical properties, and biological activity, building upon established electrochemical methodologies for nitrodiphenylamines [2].

Application
Selection Property
Validation Focus
Deep-shade disazo acid dyes
2′-nitro substitution pattern for black/navy chromophore
Exhaustion and tinctorial power on polyamide/wool
Cu-catalysed C–N cross-coupling
Reported aniline substrate for Cu(0)@Al2O3/SiO2 catalysis
Yield and catalyst reusability under reported conditions
Hydrophobic-matrix colorants
Higher computed LogP vs common isomers
Affinity for hydrophobic polymers (polyester, polyamide)
Nitrodiphenylamine SAR studies
Exact positional isomer identity
Electronic/electrochemical property comparison
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